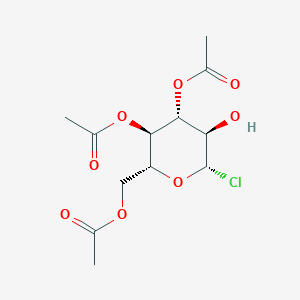
4-Ethenyl-3-methylpyridine
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
It is known that pyridine derivatives can interact with various biological targets, such as enzymes and receptors, altering their function and leading to various physiological effects .
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .
Biochemical Pathways
It is known that pyridine derivatives can be metabolized by various microorganisms, such as pseudonocardia sp, through initial hydroxylation . This process can lead to the formation of various metabolites, which can further interact with other biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and solubility, suggest that it may be readily absorbed and distributed in the body .
Result of Action
Based on the known effects of similar pyridine derivatives, it is plausible that the compound may influence various cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Action Environment
The action, efficacy, and stability of 4-Ethenyl-3-methylpyridine can be influenced by various environmental factors . For example, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy can be influenced by the specific biological environment in which it is acting .
Analyse Biochimique
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the pyridine derivative and the biomolecules it interacts with .
Cellular Effects
Pyridine derivatives have been shown to inhibit growth in certain biological systems
Molecular Mechanism
It is known that pyridine derivatives can undergo various reactions, including oxidation, reduction, and substitution . These reactions could potentially lead to changes in gene expression, enzyme activation or inhibition, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that pyridine derivatives can be stable under certain conditions .
Dosage Effects in Animal Models
It is known that pyridine derivatives can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyridine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
It is known that pyridine derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that pyridine derivatives can be localized to specific compartments or organelles depending on their structure and the presence of targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenyl-3-methylpyridine typically involves the alkylation of 3-methylpyridine with acetylene derivatives under specific conditions. One common method includes the reaction of 3-methylpyridine with acetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures to facilitate the formation of the vinyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of solvents to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethenyl-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products:
Oxidation: Products include this compound-2-carboxylic acid.
Reduction: Products include 4-ethyl-3-methylpyridine.
Substitution: Products vary depending on the substituent introduced.
Applications De Recherche Scientifique
4-Ethenyl-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of specialty chemicals.
Comparaison Avec Des Composés Similaires
3-Methylpyridine: Lacks the vinyl group, resulting in different chemical reactivity and applications.
4-Vinylpyridine: Lacks the methyl group, affecting its physical and chemical properties.
Propriétés
IUPAC Name |
4-ethenyl-3-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-8-4-5-9-6-7(8)2/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFQAZVYTLCHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595546 | |
| Record name | 4-Ethenyl-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45658-28-4 | |
| Record name | 4-Ethenyl-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Oxabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B3052744.png)





![1,4-Bis[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B3052752.png)
